N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of a pent-4-ynoyl group attached to a sulfanyl ethyl chain, which is further connected to an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide involves several steps. One common synthetic route includes the reaction of 4-pentynoic acid with thionyl chloride to form 4-pentynoyl chloride. This intermediate is then reacted with 2-aminoethanethiol to form this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates .
Chemical Reactions Analysis
N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
N-[2-(pent-4-ynoylsulfanyl)ethyl]acetamide can be compared with other similar compounds, such as:
N-[2-(pent-4-ynoylsulfanyl)ethyl]amine: This compound has a similar structure but lacks the acetamide group, which can result in different chemical reactivity and biological activity.
N-[2-(pent-4-ynoylsulfanyl)ethyl]thioacetamide: This compound contains a thioacetamide group instead of an acetamide group, which can affect its chemical properties and applications.
This compound derivatives:
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1431016-49-7 |
---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) pent-4-ynethioate |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-5-9(12)13-7-6-10-8(2)11/h1H,4-7H2,2H3,(H,10,11) |
InChI Key |
XJICBYQKLBAAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC(=O)CCC#C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.